![molecular formula C13H13IN2O3 B572981 Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate CAS No. 1260656-58-3](/img/structure/B572981.png)
Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a synthetic compound used in various scientific research applications. It is an organic compound composed of an aromatic ring, a pyrazole, and a carboxylate group. This compound has been studied for its potential to be used in a variety of laboratory experiments, as well as its biochemical and physiological effects.
Mechanism of Action
Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has been shown to bind to the active site of enzymes and proteins, and to modulate their activity. This compound has been shown to bind to the active sites of enzymes such as cytochrome P450, and to modulate their activity. Additionally, this compound has been shown to bind to the active sites of proteins such as histone deacetylases, and to modulate their activity.
Biochemical and Physiological Effects
Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and proteins, and to have anti-inflammatory and anti-oxidative effects. Additionally, this compound has been shown to have a variety of effects on cell signaling pathways, and to modulate the expression of genes.
Advantages and Limitations for Lab Experiments
Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has several advantages and limitations for laboratory experiments. This compound is relatively inexpensive and easy to synthesize, making it a good choice for lab experiments. Additionally, this compound has been shown to be stable in a variety of laboratory conditions, making it suitable for a variety of experiments. However, this compound has been shown to have a low solubility in aqueous solutions, making it difficult to use in some experiments.
Future Directions
There are a variety of potential future directions for the use of methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate in scientific research. One potential future direction is the use of this compound in drug discovery, as it has been shown to modulate the activity of enzymes and proteins. Additionally, this compound could be used to study the effects of oxidative stress, inflammation, and cell signaling pathways. Finally, this compound could be used to study the effects of gene expression and to identify potential drug targets.
Synthesis Methods
Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is synthesized through a two-step process. The first step involves the reaction of 4-iodo-1-methoxybenzene with 3-amino-1-pyrazole to form a 1-methoxybenzyl-pyrazole-3-carboxylate intermediate. The second step involves the methylation of the carboxylate group with methyl iodide to form the final product.
Scientific Research Applications
Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has been used in scientific research for its ability to modulate the activity of enzymes and proteins. It has been studied for its potential to be used in cancer research, as well as its potential to be used as a drug target. Additionally, this compound has been used in studies of the effects of oxidative stress, as well as studies of the effects of inflammation.
properties
IUPAC Name |
methyl 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3/c1-18-10-5-3-9(4-6-10)7-16-8-11(14)12(15-16)13(17)19-2/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCHUYKRYHHGSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735550 |
Source
|
Record name | Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260656-58-3 |
Source
|
Record name | Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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